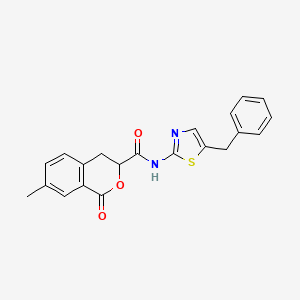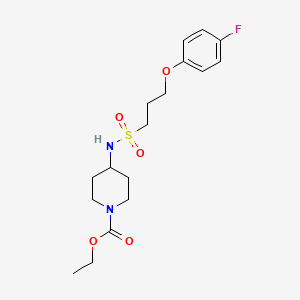
Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
The mechanism of action of Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate is not fully understood. However, it is believed to act by inhibiting specific enzymes and proteins that are involved in the pathogenesis of various diseases. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in the regulation of gene expression. It has also been shown to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides and are involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to modulate the expression of various genes that are involved in the regulation of cell growth and differentiation. This compound has also been found to increase the levels of cyclic nucleotides, which are involved in various signaling pathways. Additionally, this compound has been found to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate is its potential as a therapeutic agent for various diseases. It has shown promising results in various preclinical studies and has the potential to be developed into a drug. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Orientations Futures
There are several future directions that can be explored in the field of Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate research. One potential direction is the development of this compound as a therapeutic agent for cancer. Further studies are needed to determine the efficacy of this compound in vivo and its potential side effects. Another potential direction is the development of this compound as a neuroprotective agent for the treatment of neurological disorders such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of medicine.
Méthodes De Synthèse
The synthesis of Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate involves the reaction of piperidine with 4-fluorophenyl-3-chloropropyl sulfonate in the presence of ethyl chloroformate. The resulting product is then purified using column chromatography to obtain this compound in its pure form.
Applications De Recherche Scientifique
Ethyl 4-(3-(4-fluorophenoxy)propylsulfonamido)piperidine-1-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have significant activity against various diseases such as cancer, inflammation, and neurological disorders. This compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, this compound has been found to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
ethyl 4-[3-(4-fluorophenoxy)propylsulfonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O5S/c1-2-24-17(21)20-10-8-15(9-11-20)19-26(22,23)13-3-12-25-16-6-4-14(18)5-7-16/h4-7,15,19H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NROFIDUBTOUFHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NS(=O)(=O)CCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


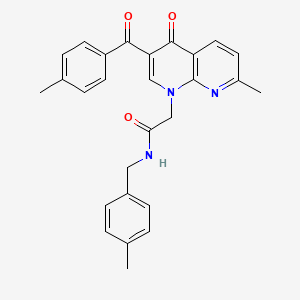

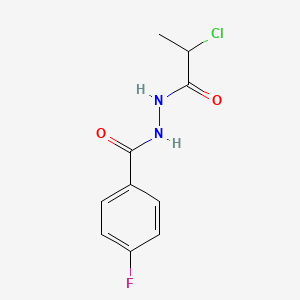
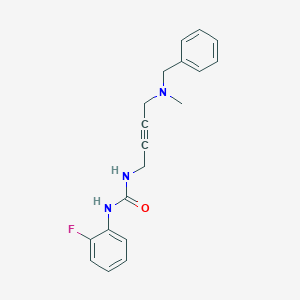
![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methoxybenzyl)acetamide](/img/structure/B2912313.png)
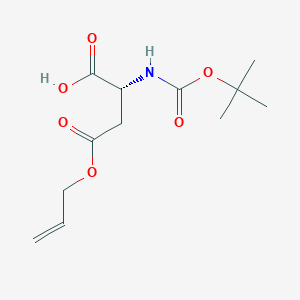
![[2-(2,6-Difluoroanilino)-2-oxoethyl] 4-methylbenzoate](/img/structure/B2912315.png)
![11-(4,6-Dimethoxypyrimidin-2-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2912319.png)
![3-(furan-2-ylmethyl)-2,4-dioxo-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2912321.png)
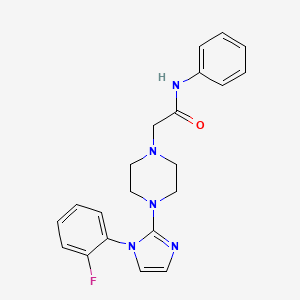
![(2E)-2-[2-(benzyloxy)-3,5-dibromobenzylidene]hydrazinecarboximidamide](/img/structure/B2912323.png)
![8-fluoro-3-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2912324.png)
